(E)-4,4'-Bis(diphenylamino)stilbene
Overview
Description
(E)-4,4’-Bis(diphenylamino)stilbene is an organic compound with the molecular formula C38H30N2. It is a stilbene derivative featuring two diphenylamino groups attached to the 4 and 4’ positions of the stilbene core. This compound is known for its unique electronic properties and is often used in various scientific research applications.
Mechanism of Action
Target of Action
(E)-4,4’-Bis(diphenylamino)stilbene is primarily used in the field of optoelectronics . Its primary targets are the materials used in the construction of organic light-emitting devices (OLEDs) .
Mode of Action
The compound interacts with its targets by being doped into a stable blue host material . This interaction changes the properties of the host material, enhancing its ability to emit light .
Biochemical Pathways
It’s known that the compound plays a crucial role in the light-emission process of oleds .
Pharmacokinetics
Its molecular weight is 51466 , which may influence its physical and chemical properties.
Result of Action
When (E)-4,4’-Bis(diphenylamino)stilbene is doped into a stable blue host material, the resulting device achieves an electroluminescence (EL) efficiency of 2.8 cd/A and a power efficiency of 1.5 lm/W at a current density of 20 mA/cm .
Action Environment
The action, efficacy, and stability of (E)-4,4’-Bis(diphenylamino)stilbene are influenced by various environmental factors. These factors could include the properties of the host material, the doping concentration, and the operating conditions of the device .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-Bis(diphenylamino)stilbene typically involves the reaction of 4,4’-dibromostilbene with diphenylamine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for (E)-4,4’-Bis(diphenylamino)stilbene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4’-Bis(diphenylamino)stilbene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the stilbene double bond to a single bond, forming saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated stilbene derivatives.
Substitution: Nitro or halogenated derivatives of (E)-4,4’-Bis(diphenylamino)stilbene.
Scientific Research Applications
(E)-4,4’-Bis(diphenylamino)stilbene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electronic properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)stilbene: Similar structure but with dimethylamino groups instead of diphenylamino groups.
4,4’-Bis(diethylamino)stilbene: Similar structure but with diethylamino groups instead of diphenylamino groups.
4,4’-Bis(diphenylamino)benzene: Similar structure but with a benzene core instead of a stilbene core.
Uniqueness
(E)-4,4’-Bis(diphenylamino)stilbene is unique due to its combination of a stilbene core and diphenylamino groups, which confer distinct electronic properties. This makes it particularly valuable in applications requiring efficient charge transport and fluorescence.
Properties
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N2/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H/b22-21+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJMLEGDOMOWPK-QURGRASLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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